N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-dimethylbenzenesulfonamide is a synthetic organic compound that features a benzodioxole moiety and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Alkylation: The benzodioxole intermediate is then alkylated using an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Sulfonamide Formation: The alkylated benzodioxole is reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with the active sites of enzymes, inhibiting their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex and leading to the inhibition of enzyme function.
Comparison with Similar Compounds
Similar Compounds
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-dimethylbenzenesulfonamide: shares structural similarities with other benzodioxole-containing compounds, such as:
Uniqueness
- The presence of the 2,5-dimethylbenzenesulfonamide group distinguishes this compound from other similar compounds. This unique structural feature contributes to its specific chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11-4-5-12(2)17(8-11)23(19,20)18-13(3)14-6-7-15-16(9-14)22-10-21-15/h4-9,13,18H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSHIRUCOBNRNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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